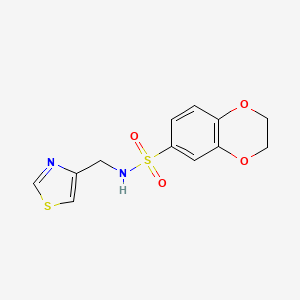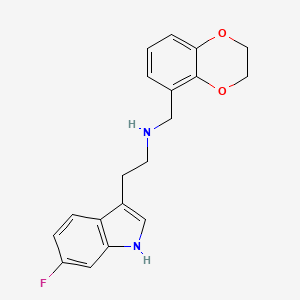![molecular formula C13H15ClN2OS B7542550 N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide, also known as CCT245737, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). This molecule has gained significant interest in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide inhibits CHK1, which is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. Inhibition of CHK1 by N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide prevents the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cell lines. In addition, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. However, it has also been reported to cause DNA damage and chromosomal abnormalities in normal cells, indicating potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide is its ability to sensitize cancer cells to DNA-damaging agents, which can enhance the efficacy of cancer treatment. However, its potential toxicity to normal cells should be taken into consideration. In addition, further studies are needed to optimize the dosing and timing of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in combination with other cancer treatments.
Zukünftige Richtungen
For N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide include optimizing its dosing and timing in combination with other cancer treatments. In addition, the potential toxicity to normal cells should be further investigated. Other potential therapeutic applications of CHK1 inhibitors, such as in combination with immunotherapy or targeted therapy, should also be explored. Finally, the development of more selective CHK1 inhibitors with fewer off-target effects could improve the safety and efficacy of this class of compounds.
Synthesemethoden
The synthesis of N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentanone to form 4-chlorophenylcyclopentanone. This intermediate is then reacted with thiosemicarbazide to form N-(4-chlorophenyl)-N'-(cyclopentyl)thiourea. Finally, the thiourea is reacted with ethyl chloroformate to form N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 is a key regulator of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been shown to enhance the cytotoxicity of DNA-damaging agents in various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-5-7-11(8-6-10)15-13(18)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNHWLVNBZVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)

![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)